molecular formula C12H10ClNO B6367243 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-95-2

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367243
CAS RN: 1111110-95-2
M. Wt: 219.66 g/mol
InChI Key: AQPHKMVWEHUHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% (6-CMHP-2-H) is an organic compound that is widely used in a variety of applications. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used in a variety of scientific research applications. 6-CMHP-2-H is a white crystalline solid with a melting point of about 147-149°C. It is soluble in water, ethanol, and methanol, and is considered to be a moderately hazardous substance.

Scientific Research Applications

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It is used as a starting material for the synthesis of a variety of organic compounds, such as pyridines, phenols, and amines. It is also used in the synthesis of pharmaceuticals and in the production of pesticides. In addition, 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% has been used in the study of enzyme-catalyzed reactions, in the study of drug-drug interactions, and in the study of the metabolism of drugs.

Mechanism of Action

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% is believed to act as a proton donor, donating a proton to the substrate molecule, which is then converted into a product molecule. This mechanism is known as proton transfer and is the basis for many organic reactions.
Biochemical and Physiological Effects
6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% is not known to have any direct biochemical or physiological effects. However, it has been used in the study of biochemical and physiological processes, such as enzyme-catalyzed reactions, drug-drug interactions, and drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its ability to act as a proton donor, allowing for the synthesis of a variety of organic compounds. It is also relatively easy to synthesize and is relatively stable under normal laboratory conditions. The main limitation of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% is that it is a moderately hazardous substance, so it should be handled with care.

Future Directions

The future of 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% lies in its potential applications in the development of new drugs and the study of drug-drug interactions. It is also being studied for its potential use in the synthesis of new organic compounds. Additionally, 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% may have potential applications in the study of enzyme-catalyzed reactions and the metabolism of drugs. Finally, it may be used to develop new pesticides and herbicides.

Synthesis Methods

6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with pyridine hydrochloride in the presence of sodium hydroxide. This reaction produces the desired 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95%, along with by-products such as sodium chloride and water. The second step involves the purification of the 6-(4-Chloro-3-methylphenyl)-2-hydroxypyridine, 95% by recrystallization from ethanol.

properties

IUPAC Name

6-(4-chloro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-7-9(5-6-10(8)13)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPHKMVWEHUHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682866
Record name 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111110-95-2
Record name 6-(4-Chloro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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